molecular formula C21H20N4O2S2 B2993245 N-(5-(2-phenylthiazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide CAS No. 1428352-04-8

N-(5-(2-phenylthiazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide

Cat. No.: B2993245
CAS No.: 1428352-04-8
M. Wt: 424.54
InChI Key: CHBQYPXLTCDKNX-UHFFFAOYSA-N
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Description

N-(5-(2-phenylthiazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide is a complex organic compound that has garnered attention in scientific research due to its diverse applications in chemistry, biology, medicine, and industry[_{{{CITATION{{{_1{N-(5-(2-phenylthiazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo5,4-c .... This compound features a thiazole ring, which is known for its biological activity, and a cyclobutanecarboxamide group, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(2-phenylthiazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the cyclization of thioamides with α-haloketones

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Production of reduced thiazole derivatives.

  • Substitution: Introduction of various functional groups, leading to derivatives with altered biological activity.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

  • Medicine: Explored for its therapeutic potential in drug discovery, particularly in the development of new treatments for various diseases.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(5-(2-phenylthiazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide exerts its effects involves interaction with specific molecular targets and pathways. The thiazole ring is known to bind to enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Thiazole derivatives: Other thiazole-based compounds with varying substituents.

  • Cyclobutanecarboxamide derivatives: Compounds containing the cyclobutanecarboxamide group with different core structures.

Uniqueness: N-(5-(2-phenylthiazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide stands out due to its unique combination of the thiazole and cyclobutanecarboxamide moieties, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[5-(2-phenyl-1,3-thiazole-4-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S2/c26-18(13-7-4-8-13)24-21-23-15-9-10-25(11-17(15)29-21)20(27)16-12-28-19(22-16)14-5-2-1-3-6-14/h1-3,5-6,12-13H,4,7-11H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBQYPXLTCDKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=CSC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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